molecular formula C10H8ClNO2S B8812360 Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate

Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate

Cat. No. B8812360
M. Wt: 241.69 g/mol
InChI Key: ROPWPHLDKXTKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-5-6(9(13)14-2)3-4-7-8(5)12-10(11)15-7/h3-4H,1-2H3

InChI Key

ROPWPHLDKXTKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5 g (22.5 mmol) of methyl 2-amino-4-methyl-benzothiazole-5-carboxylate in 2 l of acetonitrile was admixed with 10 ml of water, 4.5 g (44.8 mmol) of copper(I) chloride, 6.6 g of sodium chloride (110 mmol) and 2 ml of 15-crown-5. A solution of 3 g (29 mmol) of tert-butyl nitrite was then added dropwise with stirring, the solution was heated at reflux for 15 h, the resulting precipitate was filtered off and the solution was concentrated under reduced pressure. The residue was then extracted three times with in each case 500 ml of ethyl acetate. To this end, the solvent was heated to boiling point and the solution was filtered whilst hot. The extracts were concentrated under reduced pressure. The residue was purified by trituration with n-hexane/diethyl ether. This gave 4.2 g (17.4 mmol, 77% yield) of methyl 2-chloro-4-methylbenzothiazole-5-carboxylate of m.p. 112° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
4.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

At −8° C., a solution of 9.3 g of NaNO2 (0.14 mol) in 10 ml of water was added dropwise to a solution of 5 g of methyl 2-amino-4-methylbenzothiazole-5-carboxylate (0.02 mol) in 150 ml of phosphoric acid. At 5° C., a solution of 3 g of CuCl and 12 ml of conc. HCl was then added dropwise. The reaction mixture was heated to 100° C. After cooling, the residue was filtered off with suction, washed with water and dried. The product was purified by silica gel column chromatography.
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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